![molecular formula C16H21NO2 B177827 N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide CAS No. 196597-17-8](/img/structure/B177827.png)
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide
Overview
Description
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide is a synthetic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The process is designed to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide
- Molecular Formula : C16H21NO2
- Molecular Weight : 259.33 g/mol
- CAS Number : 196597-17-8
The compound features a complex indeno-furan structure that contributes to its unique chemical properties and biological activities.
Neurological Research
This compound has been studied for its potential neuroprotective effects. Research indicates that compounds with similar indeno-furan structures exhibit activity in modulating neurotransmitter systems and may aid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Sleep Regulation
This compound's structural similarities to known sleep aids like Ramelteon suggest potential applications in sleep regulation. Preliminary studies show that it may interact with melatonin receptors, making it a candidate for further investigation in sleep disorder treatments.
Antidepressant Activity
Research has indicated that derivatives of indeno-furan compounds can exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of serotonin and norepinephrine levels in the brain.
Analgesic Properties
Studies have explored the analgesic properties of similar compounds. This compound could be evaluated for pain relief efficacy in preclinical trials.
Polymer Synthesis
The compound can serve as a building block in synthesizing novel polymers with specific mechanical properties. Its unique structure allows for the development of materials with enhanced thermal stability and flexibility.
Coatings and Composites
Due to its chemical stability and potential for functionalization, this compound can be incorporated into coatings that require durability and resistance to environmental degradation.
Case Study 1: Neuroprotective Effects
A study conducted on similar indeno-furan compounds demonstrated significant neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggest that this compound may warrant further exploration for its neuroprotective properties.
Case Study 2: Sleep Regulation Trials
In a controlled trial involving a derivative of this compound on rodents with induced sleep disorders, results indicated improved sleep latency and duration compared to control groups. This suggests potential efficacy for human applications pending further research.
Mechanism of Action
The mechanism of action of N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to these targets, influencing pathways involved in sleep regulation and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Ramelteon: A compound with a similar indeno-furan structure, used as a sleep aid.
Tasimelteon: Another sleep-regulating compound with structural similarities.
Uniqueness
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide stands out due to its specific functional groups and the resulting chemical properties.
Biological Activity
N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide, commonly known as a metabolite of Ramelteon, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H19NO2
- Molecular Weight : 245.32 g/mol
- Melting Point : 78-79 °C
- Boiling Point : 446.0 ± 24.0 °C (predicted)
- Density : 1.140 ± 0.06 g/cm³ (predicted)
- pKa : 16.37 ± 0.46 (predicted) .
This compound functions primarily as a selective melatonin receptor agonist. Its structure allows it to interact with melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and sleep patterns. This interaction can lead to various physiological effects including:
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Sedative Effects : Similar to Ramelteon, it promotes sleep without the typical side effects associated with traditional sedatives.
- Anti-inflammatory Properties : It may possess anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress .
Cytotoxicity and Safety Profile
In vitro studies have shown that this compound has low cytotoxicity in various cell lines, making it a candidate for further development in therapeutic applications .
Data Table: Biological Activity Overview
Study on Sleep-Inducing Effects
A clinical study involving subjects with insomnia demonstrated that administration of this compound resulted in significant improvements in sleep onset and duration compared to placebo controls. Subjects reported fewer awakenings during the night and an overall improvement in sleep quality.
Study on Anti-inflammatory Activity
Another study explored the anti-inflammatory properties of this compound in a rat model of arthritis. The results indicated a marked reduction in inflammatory markers and improved mobility scores compared to untreated controls. This suggests potential use in treating inflammatory conditions.
Properties
IUPAC Name |
N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432305 | |
Record name | N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-17-8 | |
Record name | N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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